![molecular formula C14H16ClN3O B3004516 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol CAS No. 2198692-99-6](/img/structure/B3004516.png)
2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis techniques have been explored for compounds related to 2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol. For instance, Patel and Shaikh (2011) describe the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities (Patel & Shaikh, 2011).
Structural Analysis : The study of molecular structures and reactivity patterns of these compounds is an integral part of the research. For example, Markosyan et al. (2000) investigated the synthesis and structure of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) (Markosyan et al., 2000).
Biological Activities
Antimalarial Activity : Some compounds in this category have shown promise in antimalarial activity. Werbel et al. (1986) synthesized a series of compounds and evaluated their antimalarial activity, demonstrating significant efficacy against various strains of malaria (Werbel et al., 1986).
Antimicrobial Properties : Research has shown that these compounds exhibit antimicrobial properties. Shikhaliev et al. (2008) explored cyclization reactions leading to derivatives with potential antimicrobial activities (Shikhaliev et al., 2008).
Chemotherapy in Malaria : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites, highlighting the potential of these compounds in overcoming drug resistance in malaria chemotherapy (Dola et al., 2016).
Miscellaneous Applications
Heterocyclic Systems : Studies like those by Hui et al. (2000) focus on the synthesis of heterocyclic systems containing bridged nitrogen atoms, which are key structural features in many biologically active molecules (Hui et al., 2000).
Crystallographic Studies : Hunt et al. (1980) conducted crystallographic and molecular-orbital studies on similar compounds, providing insights into their geometrical configurations and potential interactions with biological molecules (Hunt et al., 1980).
Mécanisme D'action
While the specific mechanism of action for “2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol” is not available, a similar compound, DS-1594a, has been identified as a potent inhibitor of the Menin-MLL1 interaction, suggesting potential therapeutic applications in the treatment of hematologic malignancies .
Propriétés
IUPAC Name |
2-[(6-chloroquinazolin-4-yl)-methylamino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-18(12-3-2-4-13(12)19)14-10-7-9(15)5-6-11(10)16-8-17-14/h5-8,12-13,19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYVJLKEHPTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C2=NC=NC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
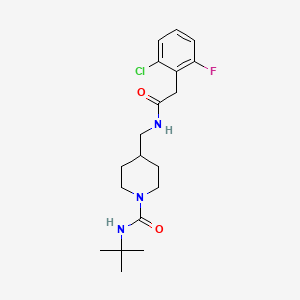
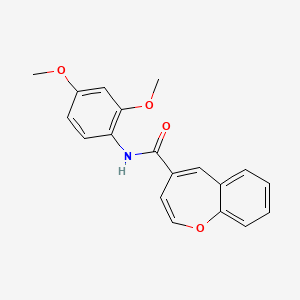
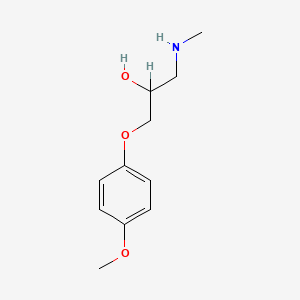

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)
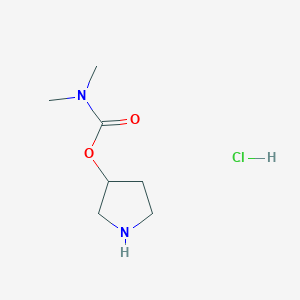
![methyl 2-(8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3004446.png)
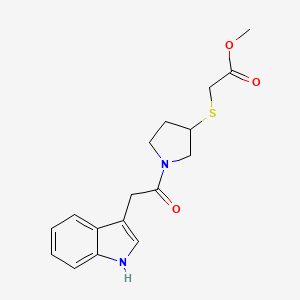
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B3004448.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3004450.png)

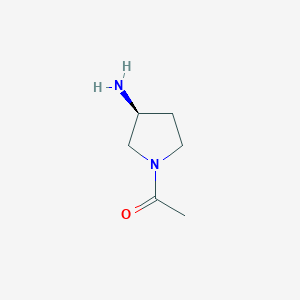
![Ethyl 4-[(4-methoxybenzyl)amino]-6-nitro-3-quinolinecarboxylate](/img/structure/B3004454.png)
![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)
